1-(Quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-amine
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Overview
Description
1-(Quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-amine is a heterocyclic compound that combines the structural features of quinoline and pyrazoline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-amine typically involves the condensation of quinoline derivatives with hydrazine and subsequent cyclization. One common method includes the reaction of quinoline-2-carbaldehyde with hydrazine hydrate under reflux conditions, followed by cyclization to form the pyrazoline ring . The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives, such as quinoline-2-carboxylic acids, tetrahydroquinolines, and substituted quinolines .
Scientific Research Applications
1-(Quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(Quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes, such as DNA synthesis and repair.
Pathways Involved: It may inhibit key signaling pathways that are crucial for cell proliferation and survival, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Quinoline Derivatives: Compounds like quinoline-2-carboxylic acid and tetrahydroquinoline share structural similarities with 1-(Quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-amine.
Pyrazoline Derivatives: Compounds such as 1-phenyl-3-(quinolin-2-yl)-4,5-dihydro-1H-pyrazole are closely related.
Uniqueness: this compound is unique due to its combined quinoline and pyrazoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
88164-49-2 |
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Molecular Formula |
C12H12N4 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-quinolin-2-yl-3,4-dihydropyrazol-5-amine |
InChI |
InChI=1S/C12H12N4/c13-11-7-8-16(15-11)12-6-5-9-3-1-2-4-10(9)14-12/h1-6H,7-8H2,(H2,13,15) |
InChI Key |
QFOGCIADXSKREW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N=C1N)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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